molecular formula C8H10N2O2 B1343346 2-(Ethylamino)isonicotinic acid CAS No. 86649-58-3

2-(Ethylamino)isonicotinic acid

Cat. No. B1343346
CAS RN: 86649-58-3
M. Wt: 166.18 g/mol
InChI Key: HFGOWYHBNSTZBF-UHFFFAOYSA-N
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Description

2-(Ethylamino)isonicotinic acid is a chemical compound that can be synthesized through various chemical reactions. While the provided papers do not directly describe this compound, they offer insights into related compounds and their synthesis which can be extrapolated to understand the properties and synthesis of 2-(Ethylamino)isonicotinic acid.

Synthesis Analysis

The synthesis of substituted 2-amino isonicotinic acids, which are structurally related to 2-(Ethylamino)isonicotinic acid, has been described using a one-pot synthesis method. This method involves the use of 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride. The reaction is believed to proceed through an in situ decarboxylation process, which is similar to the Guareschi-Thorpe Condensation . This information suggests that a similar approach could potentially be applied to synthesize 2-(Ethylamino)isonicotinic acid.

Molecular Structure Analysis

Although the molecular structure of 2-(Ethylamino)isonicotinic acid is not directly discussed in the provided papers, the structure of isonicotinic acid and its complexes with Cu(I) are mentioned . The molecular structure of 2-(Ethylamino)isonicotinic acid would include an isonicotinic acid core with an ethylamino substituent. Understanding the structure of isonicotinic acid and its complexes can provide a foundation for predicting the behavior and reactivity of the ethylamino derivative.

Chemical Reactions Analysis

The chemical reactions involving isonicotinic acid and its derivatives are of interest. The Cu(I) complex compounds with isonicotinic acid and ethyl isonicotinate are formed by the reduction of Cu(II) salts with ascorbic acid in the presence of the ligand . This indicates that isonicotinic acid derivatives can form stable complexes with metal ions, which could be relevant for the chemical behavior of 2-(Ethylamino)isonicotinic acid in the presence of metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Ethylamino)isonicotinic acid can be inferred from related compounds. The complexes formed between isonicotinic acid derivatives and Cu(I) are characterized by their analytical data, diamagnetism, and conductivity measurements . Additionally, their reflectance spectra show intense absorption in the visible region due to metal-to-ligand charge transfer. These properties suggest that 2-(Ethylamino)isonicotinic acid may also exhibit unique optical and electrical properties, especially when interacting with metals.

Scientific Research Applications

Antituberculosis Applications

2-(Ethylamino)isonicotinic acid is related to isoniazid (INH), a widely used antituberculosis drug. INH targets Mycobacterium tuberculosis, and research indicates that its action may involve the mycobacterial inhA gene, conferring resistance to both INH and ethionamide in various Mycobacterium strains. This suggests the InhA protein, which shows sequence conservation with E. coli enzyme EnvM, may play a role in mycolic acid biosynthesis, a primary target for INH and ethionamide (Banerjee et al., 1994). Moreover, the synthesis and antitubercular activity of various Mannich bases derived from isatin isonicotinic acid hydrazone have been explored, aiming to overcome resistance developed by therapeutic uses of INH (Hussein et al., 2005).

Chemical Synthesis and Applications

The chemical synthesis of 2-aminonicotinic acids, including 2-(methylamino)nicotinic acid, has been facilitated by microwave irradiation. This method offers a range of 2-aminonicotinic acids under optimal conditions, indicating potential for diverse chemical applications (Quevedo et al., 2009).

Applications in Metal Complex Compounds

Research on Cu(I) complex compounds with isonicotinic acid and ethyl isonicotinate shows the potential of these compounds in various applications. The complexes are characterized by diamagnetism and conductivity measurements, suggesting their utility in fields like material science and coordination chemistry (Goher & Drátovský, 1976). Additionally, coordination polymers formed from reactions between CuI and isonicotinic acid or its esters, such as ethyl isonicotinate, display strong luminescence and electrical conductivity. These properties are influenced by their supramolecular architecture, making them suitable for applications in electronics and photonics (Hassanein et al., 2015).

Quantitative Structure-Activity Correlations

Quantitative structure-activity studies on 2-substituted isonicotinic acid hydrazides correlate electronic, steric, and lipophilic properties with biological activity against Mycobacterium tuberculosis. This information is crucial for understanding the mode of action of tuberculostatic drugs of the isonicotinic acid hydrazide type (Seydel et al., 1976).

properties

IUPAC Name

2-(ethylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-9-7-5-6(8(11)12)3-4-10-7/h3-5H,2H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGOWYHBNSTZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634308
Record name 2-(Ethylamino)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)isonicotinic acid

CAS RN

86649-58-3
Record name 4-Pyridinecarboxylic acid, 2-(ethylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86649-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethylamino)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ethylamino)pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CA Lipinski, JL LaMattina… - Journal of medicinal …, 1985 - ACS Publications
A process of drugdesign has previously been described that led to the synthesis of 3-amino-5-[2-(ethylamino)-4-pyridyl]-1, 2, 4-triazole (4), a competitive histamine H2-receptor …
Number of citations: 28 0-pubs-acs-org.brum.beds.ac.uk
CA Lipinski, JL LaMattina, PJ Oates - Journal of medicinal …, 1986 - ACS Publications
The structural relationship of the competitive histamine H2-receptor antagonist 3-amino-5-(2-amino-4-pyridyl)-1, 2, 4-triazole (1) to the agonist histamine and to antagonists of the …
Number of citations: 52 0-pubs-acs-org.brum.beds.ac.uk

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